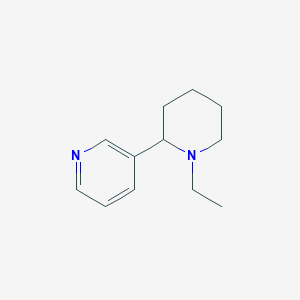

3-(1-Ethylpiperidin-2-yl)pyridine

Description

Contextualization within Heterocyclic Chemistry: Pyridine (B92270) and Piperidine (B6355638) Scaffolds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to organic and medicinal chemistry. nih.gov Pyridine and piperidine are two of the most significant six-membered heterocyclic systems.

Pyridine , with the chemical formula C₅H₅N, is an aromatic heterocycle structurally related to benzene, with one CH group replaced by a nitrogen atom. myskinrecipes.com This nitrogen atom imparts basicity to the molecule and provides a site for hydrogen bonding, which is crucial for interactions with biological targets. The aromatic nature of the pyridine ring makes it a stable and common feature in many pharmaceuticals and agrochemicals. myskinrecipes.com

Piperidine , on the other hand, is the saturated counterpart of pyridine, with the formula C₅H₁₀NH. nih.gov It is a non-aromatic heterocyclic amine that typically adopts a chair conformation, similar to cyclohexane. nih.gov The piperidine ring is a prevalent scaffold in a vast number of alkaloids and synthetic pharmaceuticals, valued for its ability to introduce conformational rigidity and to be substituted at the nitrogen atom to modulate physicochemical and pharmacological properties. researchgate.net The combination of these two scaffolds in one molecule, as seen in 3-(1-Ethylpiperidin-2-yl)pyridine, creates a hybrid structure with the potential for a unique biological activity profile. nih.gov

Overview of Structural Architecture and its Relevance in Chemical Biology

The structural architecture of this compound consists of a pyridine ring substituted at the 3-position with a piperidine ring, which is itself substituted at the nitrogen atom with an ethyl group. This specific arrangement has several implications for its potential role in chemical biology.

The core of this molecule is the 3-(piperidin-2-yl)pyridine moiety, the (S)-enantiomer of which is the well-known alkaloid anabasine (B190304) . bldpharm.combldpharm.com Anabasine is a nicotinic acetylcholine (B1216132) receptor (nAChR) agonist and has been a subject of research for its potential in treating neurological disorders and as a lead compound for drug development. myskinrecipes.comresearchgate.net The orientation of the pyridine and piperidine rings relative to each other is a key determinant of its biological activity.

The addition of an ethyl group to the piperidine nitrogen (N-alkylation) to form this compound can significantly alter the molecule's properties. This modification can influence its basicity, lipophilicity, and steric profile, which in turn can affect its ability to cross biological membranes, its binding affinity to target receptors, and its metabolic stability. The study of such N-alkylated analogs is a common strategy in medicinal chemistry to fine-tune the pharmacological properties of a lead compound. fabad.org.tr

Historical and Current Research Landscape of this compound Analogs

While specific research on this compound is not extensively documented in publicly available literature, the research landscape of its parent compound, anabasine, and its analogs is rich and provides a strong basis for understanding its potential.

Historically, research on anabasine has focused on its role as a nicotinic agonist. nih.gov More recent research has explored the synthesis and evaluation of a wide array of anabasine analogs to develop more selective and potent ligands for different nAChR subtypes. nih.gov These efforts are driven by the potential of nAChR modulators in treating conditions such as Parkinson's disease, Alzheimer's disease, pain, and addiction. nih.govmyskinrecipes.comresearchgate.net

The synthesis of 3-substituted piperidines from pyridine precursors is an active area of research, with various catalytic methods being developed to achieve high enantioselectivity. acs.org For instance, rhodium-catalyzed asymmetric reductive Heck reactions have been employed to synthesize enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgorganic-chemistry.org

The exploration of N-substituted derivatives of anabasine and related structures is a key aspect of structure-activity relationship (SAR) studies. mdpi.com For example, the synthesis of N-(2-ethoxyethyl) piperidine derivatives of anabasine has been described, highlighting the ongoing efforts to modify the piperidine nitrogen to explore new pharmacological activities. researchgate.net These studies collectively suggest that the N-ethyl group in this compound is a critical modification that warrants investigation to understand its impact on the biological activity of the anabasine scaffold.

Below is a data table of anabasine, the parent compound of this compound, and a related analog, providing some of their key chemical properties.

| Property | (S)-Anabasine | (S)-3-(Piperidin-2-yl)pyridine dihydrochloride |

| CAS Number | 494-52-0 bldpharm.com | 31945-06-9 myskinrecipes.com |

| Molecular Formula | C₁₀H₁₄N₂ bldpharm.com | C₁₀H₁₆Cl₂N₂ myskinrecipes.com |

| Molecular Weight | 162.23 g/mol bldpharm.com | 235.15 g/mol myskinrecipes.com |

| Appearance | Data not available | Data not available |

| Storage | Keep in dark place, inert atmosphere, 2-8°C bldpharm.com | Data not available |

| Synonyms | (+)-Anabasine, Anabazin bldpharm.com | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2 |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

3-(1-ethylpiperidin-2-yl)pyridine |

InChI |

InChI=1S/C12H18N2/c1-2-14-9-4-3-7-12(14)11-6-5-8-13-10-11/h5-6,8,10,12H,2-4,7,9H2,1H3 |

InChI Key |

CYNLOZKJYHZTHH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCCC1C2=CN=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Ethylpiperidin 2 Yl Pyridine and Its Derivatives

Strategies for the Construction of the Piperidine (B6355638) Ring System

The formation of the saturated piperidine ring is a critical step in the synthesis of 3-(1-Ethylpiperidin-2-yl)pyridine. Key methods include the catalytic hydrogenation of the corresponding pyridine (B92270) precursor, various cyclization reactions of linear substrates, and reductive amination pathways.

The most direct method for constructing the 2-(pyridin-3-yl)piperidine scaffold is the catalytic hydrogenation of the pyridine ring of anabasine (B190304) or a related precursor. This transformation is typically achieved using hydrogen gas and a transition metal catalyst.

| Catalyst | Pressure (H₂) | Temperature | Solvent | Yield | Reference |

| PtO₂ | Atmospheric | Room Temp. | Acetic Acid | High | tandfonline.com |

| Rhodium on Carbon | High | Variable | Various | Good | nih.gov |

| RuB Nanoparticles | 3.0 MPa | 100 °C | Not specified | >99% | researchgate.net |

| Rh(0) on Carbon Felt | Ambient | Room Temp. | Aqueous | Quantitative | acs.org |

This table summarizes common conditions for the catalytic hydrogenation of pyridines to piperidines.

Once the 3-(piperidin-2-yl)pyridine (anabasine) scaffold is obtained, the ethyl group can be introduced onto the piperidine nitrogen via standard N-alkylation methods, such as reductive amination with acetaldehyde.

Cyclization Reactions

Cyclization reactions provide a powerful means to construct the piperidine ring from acyclic precursors. These methods involve the formation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

Intramolecular Cyclization: A common approach involves the cyclization of linear amino-aldehydes or molecules with a terminal leaving group. For instance, a straightforward synthesis of anabasine analogues has been established through the cyclization of mesylated 1-(3-pyridinyl)-1,5-diol derivatives, which forms the piperidino fragment. nih.gov Radical-mediated amine cyclization, using catalysts like cobalt(II), can also be employed to form piperidines from linear amino-aldehydes. nih.gov

Electroreductive Cyclization: This method uses an electrochemical approach to induce ring closure. The electroreductive cyclization of an imine with a terminal dihaloalkane (e.g., 1-bromo-4-chlorobutane) can produce 2-substituted piperidines. beilstein-journals.org The reaction proceeds through the formation of a radical anion from the imine, which then attacks the dihaloalkane, leading to cyclization. beilstein-journals.org

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming amines and, by extension, heterocyclic systems like piperidines. researchgate.netyoutube.com This can be achieved intramolecularly to form the ring or intermolecularly to introduce the N-ethyl group.

Double Reductive Amination (DRA): This strategy constructs the piperidine skeleton in a single step from a dicarbonyl compound and an amine source. chim.it The reaction involves the condensation of an amine with two carbonyl groups, followed by reduction to form the saturated heterocycle. While highly effective for polyhydroxypiperidines, the principle can be adapted for other derivatives. chim.it

N-Ethylation: For the synthesis of the specific title compound, reductive amination is the standard method for introducing the ethyl group onto the secondary amine of the pre-formed 3-(piperidin-2-yl)pyridine (anabasine) core. This is typically accomplished by reacting anabasine with acetaldehyde in the presence of a reducing agent. harvard.edu Sodium triacetoxyborohydride is a preferred reagent for this transformation due to its mildness and selectivity. harvard.edu

Asymmetric Synthetic Approaches to Chiral Piperidine Moieties

Since the C2 position of the piperidine ring is a stereocenter, enantioselective synthesis is crucial for accessing optically pure isomers.

Chiral Auxiliaries: One established method involves the use of chiral auxiliaries. For example, the condensation of 3-(aminomethyl)pyridine with a chiral pinanone derivative forms a chiral ketimine. nih.gov Enantioselective C-alkylation of this intermediate followed by deprotection and base-catalyzed intramolecular ring closure yields the desired chiral piperidine alkaloid. nih.gov

Kinetic Resolution: The kinetic resolution of racemic N-Boc-2-arylpiperidines can be achieved through asymmetric deprotonation using a chiral base like n-BuLi/(−)-sparteine. rsc.org This allows for the recovery of the enantioenriched starting material, which can then be further functionalized. rsc.org

Biocatalysis: Transaminases have been employed for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. researchgate.netacs.org This biocatalytic approach can achieve high enantiomeric excess for both (R) and (S) enantiomers by selecting the appropriate enzyme. acs.org

Approaches for the Introduction of the Pyridine Moiety

In some synthetic strategies, the piperidine ring is constructed first, followed by the introduction or formation of the pyridine ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized centers, making it ideal for linking a piperidine precursor to a pyridine ring. nih.gov This reaction typically involves a palladium catalyst to couple a boronic acid or ester with an organic halide. nih.govmdpi.com

A synthetic route could involve:

Preparation of an N-protected 2-halopiperidine or a piperidine-2-boronic acid derivative.

Coupling this intermediate with a corresponding pyridine boronic acid or halopyridine (e.g., 3-bromopyridine or pyridine-3-boronic acid) using a palladium catalyst like Pd(PPh₃)₄. nih.govmdpi.com

| Palladium Catalyst | Base | Solvent | Temperature | Outcome | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 65-100 °C | Modest to good yields | cdnsciencepub.com |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 °C | Moderate to good yields | nih.gov |

This table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions to form aryl-pyridine bonds.

Condensation and Cycloaddition Reactions

These classical methods build the pyridine ring from acyclic components. While less common for synthesizing this compound directly, they are fundamental in pyridine chemistry.

Chichibabin Pyridine Synthesis: This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives. wikipedia.orgwikipedia.org While suffering from modest yields, its precursors are inexpensive. wikipedia.org A potential, albeit complex, route could involve a precursor containing the N-ethylpiperidine moiety reacting to form the pyridine ring.

Hantzsch Pyridine Synthesis: This is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.orgrrbdavc.org

Diels-Alder Reactions: A cycloaddition approach can form the pyridine ring through a [4+2] cycloaddition of a 1-azadiene with an alkene or alkyne, followed by an oxidation or elimination step to achieve aromatization. baranlab.org

Functionalization and Derivatization Reactions of the Core Structure

Functionalization of the anabasine core allows for the creation of a diverse range of derivatives, including the target compound this compound. Key strategies involve reactions at the nucleophilic piperidine nitrogen and modifications to the aromatic pyridine ring.

The secondary amine of the piperidine ring in anabasine is a primary site for functionalization. N-alkylation introduces an alkyl group, such as the ethyl group in the target compound, while N-acylation introduces an acyl group, forming an amide.

N-Alkylation: The direct N-alkylation of anabasine provides a straightforward route to this compound and other N-substituted derivatives. Research has demonstrated the successful alkylation of anabasine hydrochloride using various aryloxyhaloalkanes. This reaction is typically carried out in the presence of a base, such as potassium carbonate (potash), in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net The reaction proceeds with the retention of configuration at the C-2 chiral center of the piperidine ring. researchgate.net While ethyl halides are not specifically detailed in this research, the methodology is directly applicable for the synthesis of this compound.

N-Acylation: The piperidine nitrogen can also be readily acylated to form amide derivatives. A series of N-acyl anabasine derivatives have been synthesized by reacting anabasine with various acyl chlorides. nih.gov These reactions are typically performed in a solvent like dichloromethane in the presence of a tertiary amine base, such as triethylamine, to neutralize the HCl generated. nih.gov This methodology allows for the introduction of a wide array of functionalities, including those with adamantane, pyridine, and 1,2-azole fragments. nih.gov The acylation reaction proceeds without affecting the configuration of the asymmetric center in anabasine. nih.gov

Table 1: Examples of N-Functionalization Reactions of Anabasine

| Starting Material | Reagent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Anabasine HCl | Aryloxyhaloalkanes | K₂CO₃, DMF, 60°C | N-Aryloxyalkylanabasine | 34-70 | researchgate.net |

| Anabasine | Adamantane-1-carbonyl chloride | Et₃N, CH₂Cl₂ | N-Adamantoylanabasine | 52-87 | nih.gov |

| Anabasine | Pyridine-3-carbonyl chloride | Et₃N, CH₂Cl₂ | N-Nicotinoylanabasine | 52-87 | nih.gov |

| Anabasine | 5-Phenylisoxazole-3-carbonyl chloride | Et₃N, CH₂Cl₂ | N-(5-Phenylisoxazoloyl)anabasine | 52-87 | nih.gov |

Modifying the pyridine ring of the 3-(piperidin-2-yl)pyridine scaffold is more challenging due to the electron-deficient nature of the ring, which makes it resistant to standard electrophilic aromatic substitution. nih.gov However, advanced methods have been developed to achieve regioselective functionalization.

One powerful strategy involves the temporary dearomatization of the pyridine ring. The Zincke reaction, which converts pyridines into reactive acyclic intermediates known as Zincke imines, can be employed. nih.govnsf.gov This transformation changes the electronic properties of the scaffold, allowing for highly regioselective electrophilic halogenation at the 3-position of the original pyridine ring under mild conditions using reagents like N-halosuccinimides. nih.govchemrxiv.orgresearchgate.net Subsequent ring-closing reforms the aromatic pyridine, now bearing a halogen substituent. This halogen can then serve as a handle for further modifications through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are indispensable tools for functionalizing halopyridines. rsc.orgrsc.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a vast array of aryl, alkynyl, and amino groups onto the pyridine ring of an appropriately halogenated anabasine derivative.

Control of stereochemistry is crucial, as the biological activity of chiral molecules like this compound can be highly dependent on the specific enantiomer. nih.gov Stereoselective transformations can be applied either in the synthesis of the core structure or in its subsequent functionalization.

Enantioselective synthesis of the anabasine core itself is a primary strategy. One established method involves the condensation of 3-(aminomethyl)pyridine with a chiral auxiliary, such as (1R, 2R, 5R)-(+)-2-hydroxy-3-pinanone, to form a chiral ketimine. nih.gov This is followed by enantioselective C-alkylation, deprotection, and base-catalyzed intramolecular ring closure to yield the desired enantiomer of anabasine in high enantiomeric excess. nih.gov

For modifications of the pre-formed piperidine ring, catalyst-controlled C-H functionalization offers a modern approach. Dirhodium catalysts have been used for the site-selective and stereoselective functionalization of N-protected piperidines. d-nb.infonih.gov For instance, specific rhodium catalysts can direct the insertion of donor/acceptor carbenes into the C-H bond at the C-2 position of an N-Boc-piperidine, creating a new substituted stereocenter with high diastereoselectivity. d-nb.info This strategy could be applied to N-protected anabasine to introduce substituents at various positions on the piperidine ring in a stereocontrolled manner. Furthermore, it has been noted that N-alkylation reactions on the anabasine core can proceed with retention of the existing stereocenter's configuration. researchgate.net

Modern organic synthesis relies on advanced and catalytic protocols to achieve high efficiency, selectivity, and functional group tolerance. Several such methods are applicable to the synthesis of this compound and its derivatives.

Catalytic Asymmetric Dearomatization: A powerful strategy for constructing chiral piperidines from simple pyridines involves catalytic asymmetric dearomatization. One such method is the Rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnacs.org This process involves the partial reduction of pyridine to a dihydropyridine intermediate, followed by a highly regio- and enantioselective Rh-catalyzed carbometalation with an aryl or vinyl boronic acid to create 3-substituted tetrahydropyridines. snnu.edu.cnacs.org A final reduction step then yields the enantioenriched 3-substituted piperidine.

Chemo-enzymatic Synthesis: Biocatalysis offers an environmentally friendly and highly selective alternative for synthesis. mdpi.com Chemo-enzymatic approaches have been developed for the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines. nih.govacs.org A key strategy involves a one-pot cascade reaction utilizing an amine oxidase and an ene-imine reductase. nih.govnih.gov The amine oxidase converts an N-substituted tetrahydropyridine into a dihydropyridinium intermediate, which is then stereoselectively reduced by the reductase enzymes to yield chiral piperidines with excellent enantioselectivity. nih.govacs.org

Table 2: Overview of Advanced Synthetic Protocols

| Protocol | Key Transformation | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck | Pyridine → 3-Arylpiperidine | Rhodium complex with chiral ligand (e.g., SEGPHOS) | High yield and enantioselectivity; broad scope. | snnu.edu.cnacs.org |

| Zincke Imine Halogenation | Pyridine → 3-Halopyridine | None (reagent-based) | Overcomes low reactivity of pyridine; mild conditions. | nih.govnsf.gov |

| Chemo-enzymatic Dearomatization | Tetrahydropyridine → Piperidine | Amine Oxidase / Ene-Imine Reductase | High stereoselectivity; environmentally benign. | nih.govacs.org |

Structural Characterization and Theoretical Investigations of 3 1 Ethylpiperidin 2 Yl Pyridine

Spectroscopic Analysis for Structural Elucidation

Modern spectroscopic techniques offer a window into the molecular world, providing detailed information beyond simple identification. For 3-(1-Ethylpiperidin-2-yl)pyridine, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for a comprehensive structural understanding.

NMR spectroscopy is a powerful method for determining the three-dimensional structure of molecules in solution. ipb.pt For this compound, which features a chiral center and flexible rings, NMR is crucial for understanding its conformational preferences.

The piperidine (B6355638) ring can exist in several conformations, such as chair, boat, and twist-boat. The relative orientation of the substituents on the piperidine ring is determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. For instance, a large coupling constant between two vicinal protons typically indicates a trans-diaxial relationship, characteristic of a chair conformation. electronicsandbooks.com

Furthermore, two-dimensional NMR techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY), provide information about through-space interactions between protons. These correlations help to establish the proximity of different parts of the molecule, which is vital for determining the preferred orientation of the ethyl group on the piperidine nitrogen and the pyridine (B92270) ring relative to the piperidine ring. mdpi.com The analysis of ¹H and ¹³C NMR spectra, including chemical shifts and coupling constants, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecule. electronicsandbooks.comyoutube.com

Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridine Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |

|---|---|---|---|

| Pyridine-H2 | 8.50 (d) | 150.2 | H2 to Piperidine-H2' |

| Pyridine-H4 | 7.80 (d) | 138.5 | H4 to Piperidine-H6' |

| Pyridine-H5 | 7.30 (t) | 123.6 | - |

| Pyridine-H6 | 8.60 (d) | 149.8 | H6 to Piperidine-H2' |

| Piperidine-H2' | 3.10 (m) | 65.4 | H2' to Ethyl-CH₂ |

| Piperidine-H3' | 1.80 (m) | 25.8 | - |

| Piperidine-H4' | 1.65 (m) | 24.9 | - |

| Piperidine-H5' | 1.75 (m) | 26.3 | - |

| Piperidine-H6' | 2.90 (m) | 45.7 | - |

| Ethyl-CH₂ | 2.60 (q) | 48.1 | Ethyl-CH₂ to Ethyl-CH₃ |

Note: This table is illustrative and provides expected ranges and types of correlations for a compound like this compound. Actual values would be determined experimentally.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. nih.gov Unlike standard mass spectrometry, HRMS provides the exact mass of a compound with high accuracy, which allows for the calculation of its molecular formula. This is particularly useful when characterizing new derivatives of this compound, ensuring their unambiguous identification. mdpi.com

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the molecule and identify its constituent parts. This data complements the information obtained from NMR spectroscopy, providing a comprehensive picture of the molecular structure. nih.govcsic.es

Conformational Analysis and Stereochemical Considerations

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape. The molecule possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. The piperidine ring itself is not planar and typically adopts a chair conformation to minimize steric strain. researchgate.net

The ethyl group attached to the nitrogen atom and the pyridine ring attached to the C2 carbon can occupy either an axial or equatorial position on the piperidine chair. The relative stability of these conformers is influenced by steric interactions. Generally, bulky substituents prefer the equatorial position to avoid 1,3-diaxial interactions. researchgate.net The orientation of the pyridine ring relative to the piperidine ring is also subject to rotational isomerism. The interplay of these conformational and stereochemical factors results in a complex potential energy surface with multiple possible low-energy structures. electronicsandbooks.com

Computational Chemistry Approaches

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties. researchgate.net Techniques like Density Functional Theory (DFT) are widely used to investigate the electronic structure and geometry of molecules. mdpi.commdpi.com

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the geometric and electronic properties of this compound. mdpi.commdpi.com By solving the Schrödinger equation for the molecule, DFT methods can determine the optimal geometry, including bond lengths, bond angles, and dihedral angles. mdpi.com These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

Time-Dependent DFT (TD-DFT) extends these calculations to excited states, allowing for the prediction of the molecule's electronic absorption spectra (UV-Vis). nih.govresearchgate.net This can help in assigning the electronic transitions observed experimentally and understanding how the molecular structure influences its interaction with light. mdpi.com

Table 2: Calculated Geometrical Parameters for a 3-(Piperidin-2-yl)pyridine Derivative using DFT

| Parameter | Bond Length (Å) | Bond Angle (degrees) | Dihedral Angle (degrees) |

|---|---|---|---|

| C(pyridine)-C(piperidine) | 1.52 | - | - |

| N(piperidine)-C(ethyl) | 1.47 | - | - |

| C-N-C (piperidine) | - | 112.5 | - |

| C-C-N (pyridine) | - | 123.0 | - |

Note: This table presents hypothetical but realistic values for a molecule like this compound, as would be obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It helps to identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting how the molecule will interact with other chemical species. nih.gov For this compound, the MEP can indicate the most likely sites for protonation or for the formation of hydrogen bonds. researchgate.netnih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability. mdpi.comdergipark.org.tr A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov This analysis provides valuable insights into the electronic transitions and potential chemical reactions of this compound. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine |

Molecular Dynamics Simulations in Ligand-Target Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its behavior when interacting with biological targets, such as proteins or membranes. These simulations can elucidate binding modes, conformational changes, and the stability of the ligand-target complex, which are essential for structure-based drug design. nih.gov

In a typical MD simulation of this compound in a biological system, the components are modeled using a set of parameters known as a force field. nih.gov For instance, the AMBER (Assisted Model Building with Energy Refinement) or CHARMM force fields are commonly used for proteins and ligands, while specialized force fields like Lipid17 are employed for lipid membranes. nih.govnih.gov The solvent, usually water, is explicitly modeled, often using models like TIP3P, to accurately represent the physiological environment. nih.govnih.gov

Research Findings: Studies on similar pyridine-based compounds interacting with targets like Protein Kinase C (PKC) have demonstrated the utility of MD simulations. nih.gov These simulations often involve embedding the ligand into a lipid bilayer, such as 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phospho-L-serine (SDPS), to mimic a cell membrane environment. nih.gov The system is then subjected to energy minimization and equilibration steps (NVT and NPT ensembles) before a production run where data is collected. nih.gov

Analysis of the simulation trajectory for a this compound-target complex would involve calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD for the complex over the simulation time suggests a stable binding mode, while the RMSF of individual residues can pinpoint which parts of the target are most affected by ligand binding. nih.gov Furthermore, analyzing the interaction energy between the ligand and the target helps to identify key residues involved in the binding. For pyridine-containing ligands, intramolecular hydrogen bonds, for example between a hydroxyl group and a nitrogen atom, can significantly influence their orientation and interaction within a lipophilic membrane environment. nih.gov

Below is an interactive table summarizing typical parameters and analyses performed in an MD simulation of a ligand-target system.

| Parameter/Analysis | Description | Typical Software/Force Field | Example Finding for a Pyridine-based Ligand |

| Force Field | A set of functions and parameters used to calculate the potential energy of a system of atoms. | AMBER, CHARMM, GAFF, Lipid17 nih.govnih.gov | GAFF for the ligand, AMBER for the protein, Lipid17 for the membrane. nih.gov |

| Water Model | Defines the geometry and charge distribution of water molecules in the simulation. | TIP3P nih.govnih.gov | System solvated with thousands of water molecules to mimic aqueous environment. nih.gov |

| Simulation Ensemble | Statistical mechanics ensemble used to control thermodynamic variables (e.g., NVT, NPT). | NVT (Canonical), NPT (Isothermal-Isobaric) nih.gov | Equilibration performed first in NVT, then NPT ensemble to stabilize temperature and pressure. nih.gov |

| RMSD Analysis | Measures the average distance between the atoms of the superimposed ligand/protein over time. | GROMACS, AMBERTools nih.gov | A low and stable RMSD value indicates the complex remains in a stable conformation. nih.gov |

| RMSF Analysis | Measures the fluctuation of individual residues around their average position. | GROMACS, AMBERTools nih.gov | Higher RMSF in certain loops of a protein target may indicate conformational changes upon ligand binding. nih.gov |

| Binding Free Energy | Calculation to estimate the affinity of the ligand for its target. | MMPBSA/GBSA | Identifies key energetic contributions (van der Waals, electrostatic) to binding. |

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. chemtools.orgjussieu.fr These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are fundamental to molecular recognition and supramolecular assembly. The method is based on the electron density (ρ) and its first derivative, specifically the reduced density gradient (s). chemtools.org

The reduced density gradient (s) is a dimensionless quantity that highlights deviations from a uniform electron distribution. chemtools.org In regions of non-covalent interactions, the electron density is low, and the reduced density gradient approaches zero. By plotting s versus the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian, different types of interactions can be distinguished. jussieu.fr

Research Findings: NCI analysis generates 3D isosurfaces that are color-coded to represent the nature of the interaction:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. ic.ac.uk

Green surfaces denote weak, attractive van der Waals interactions, such as π-π stacking. ic.ac.uk

Red surfaces signify repulsive interactions, such as steric clashes within a ring structure. ic.ac.uk

For this compound, NCI analysis would reveal several key features. A green, disc-shaped surface would likely appear between the pyridine and piperidine rings, indicating van der Waals interactions. Depending on the conformation, a weak C-H···N intramolecular hydrogen bond might be visible as a small bluish-green surface. Steric repulsion within the ethyl group or the piperidine ring might be indicated by reddish patches. The analysis of these surfaces provides a detailed map of the forces governing the molecule's preferred conformation and its interaction with other molecules. ic.ac.ukresearchgate.net

The table below summarizes the interpretation of NCI plot features.

| NCI Isosurface Color | Sign of λ₂ | Interaction Type | Expected Location in this compound |

| Blue | Negative | Strong, Attractive (e.g., Hydrogen Bond) | Potential C-H···N intramolecular interactions. |

| Green | Near Zero | Weak, Attractive (e.g., van der Waals) | Between the planes of the pyridine and piperidine rings. |

| Red | Positive | Repulsive (e.g., Steric Clash) | Within the piperidine ring or crowded areas of the ethyl group. |

Solvent Effects on Molecular Structure and Properties

The properties and structure of a molecule can be significantly influenced by its solvent environment. Computational studies often employ implicit solvent models, such as the Polarizable Continuum Model (PCM), to account for these effects without the high computational cost of explicitly modeling solvent molecules. nih.gov In the PCM method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. nih.gov

Theoretical studies on similar heterocyclic compounds using DFT methods (e.g., B3LYP/6-311++G**) with the PCM have shown that intramolecular hydrogen bonds can be identified and their strength evaluated in different solvents. nih.gov For this compound, the polarity of the solvent would influence the orientation of the ethyl group and the relative positioning of the pyridine and piperidine rings. Thermodynamic properties such as standard heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) can also be calculated in different solvent environments to assess the stability of different conformers. nih.gov

The following table illustrates the potential effects of a polar solvent on the properties of this compound, based on general findings for similar molecules. nih.gov

| Property | Expected Change in Polar Solvent (e.g., Water) | Reason |

| Dipole Moment | Increase | Stabilization of charge separation by the polar medium. |

| Bond Lengths | Minor changes, particularly for polar bonds. | Polarization of electron density by the solvent's electric field. |

| Conformational Energy | Relative energies of different conformers may change. | Preferential stabilization of more polar conformers. |

| Vibrational Frequencies | Shifts in frequencies, especially for groups involved in H-bonding. | Interaction with the solvent alters bond strengths (e.g., red-shift for H-bonds). nih.gov |

Topological Analysis of Electron Density

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. rsc.org This analysis identifies critical points (CPs) in the electron density where the gradient is zero. The nature of these CPs reveals the type of chemical interaction.

The main types of critical points are:

Bond Critical Point (BCP): Located between two interacting nuclei, indicating a chemical bond.

Ring Critical Point (RCP): Found within a ring structure, where the density is a minimum. rsc.org

Cage Critical Point (CCP): Found inside a molecular cage. rsc.org

Research Findings: The properties of the electron density at a BCP, such as its value (ρ_BCP_), the Laplacian of the electron density (∇²ρ_BCP_), and the total energy density (H_BCP_), provide quantitative information about the nature and strength of the bond. For covalent bonds, ρ_BCP_ is high and ∇²ρ_BCP_ is negative. For weak, non-covalent interactions (closed-shell interactions), ρ_BCP_ is low (typically < 0.05 a.u.) and ∇²ρ_BCP_ is positive. rsc.org

For this compound, a QTAIM analysis would identify BCPs for all covalent bonds. More interestingly, it could confirm the presence of weak intramolecular interactions, such as a C-H···N hydrogen bond, by locating a BCP between the corresponding hydrogen and nitrogen atoms. The analysis would also reveal RCPs within the pyridine and piperidine rings. rsc.org Comparing the QTAIM results with NCI analysis can provide a comprehensive picture, as BCPs are typically located within the NCI isosurfaces that visualize the interaction. rsc.org

This table summarizes the QTAIM parameters and their interpretation for different bond types relevant to this compound.

| QTAIM Parameter | Covalent Bond (e.g., C-C) | Non-Covalent Interaction (e.g., C-H···N) |

| Electron Density (ρ_BCP) | High (> 0.2 a.u.) | Low (< 0.05 a.u.) rsc.org |

| Laplacian (∇²ρ_BCP_) | Negative | Positive |

| Total Energy Density (H_BCP_) | Negative | Slightly negative or positive |

Structure Activity Relationship Sar Studies of 3 1 Ethylpiperidin 2 Yl Pyridine and Its Analogs

Elucidation of Key Pharmacophoric Elements for Biological Activity

A pharmacophore model defines the essential spatial and electronic features necessary for a molecule to interact with a specific biological target. For nicotinic agonists, the classical pharmacophore consists of two key components: a cationic center and a hydrogen bond acceptor. nih.govresearchgate.net

In the case of 3-(1-Ethylpiperidin-2-yl)pyridine and its analogs, these elements are represented by:

The Cationic Center: The nitrogen atom within the piperidine (B6355638) ring is basic and exists in a protonated, cationic state at physiological pH. This positive charge is crucial for forming a cation-π interaction with an aromatic amino acid residue, such as tryptophan, in the binding pocket of nAChRs. researchgate.net

The Hydrogen Bond Acceptor: The nitrogen atom of the pyridine (B92270) ring serves as the hydrogen bond acceptor. researchgate.net This feature is vital for interacting with a hydrogen bond donor group on the receptor, often a backbone amide NH group, helping to bridge protein subunits. researchgate.net

The spatial relationship between these two pharmacophoric elements is critical. Studies on high-affinity nicotinic compounds like epibatidine (B1211577) suggest an optimal distance of approximately 5.5 Å between the cationic nitrogen and the hydrogen bond-accepting nitrogen for potent activity. researchgate.net The rigid structure of some analogs and the conformational preferences of flexible molecules like this compound determine their ability to adopt this optimal geometry.

Impact of Substituent Modifications on In Vitro Binding Affinity and Functional Potency

Modifying the substituents on the this compound scaffold has a profound impact on its binding affinity and functional efficacy. These modifications can alter the molecule's size, shape, electronics, and lipophilicity.

Modifications of the Piperidine N-Substituent: The N-substituent on the piperidine ring plays a significant role in modulating activity. While the parent compound has an ethyl group, variations can lead to significant changes in potency. For example, in related nicotinic ligands, replacing a smaller N-alkyl group (like methyl) with a slightly larger one (like ethyl) can sometimes alter interactions with the receptor. researchgate.net Further increasing the bulk of the N-substituent, for instance to a benzyl (B1604629) group, has been shown in analogous series to be either favorable or detrimental depending on the specific receptor subtype and the rest of the molecular structure. nih.gov

Modifications of the Pyridine Ring: Adding substituents to the pyridine ring can fine-tune electronic properties and create new interactions within the binding site. The position and nature of these substituents are critical. Studies on various pyridine derivatives have shown that electron-donating groups (like -OH or -OMe) and electron-withdrawing groups (like -C≡N) can enhance biological activity, depending on their position. nih.govmdpi.com For instance, in a series of thieno[2,3-b]pyridine (B153569) derivatives, compounds bearing a cyano (-CN) group showed a marked increase in inhibitory activity compared to those with methyl (-CH3) or trifluoromethyl (-CF3) groups. mdpi.com

Modifications of the Piperidine Ring: Substitution on the carbon atoms of the piperidine ring can influence the compound's conformational preferences and introduce steric hindrance or new favorable contacts. Such modifications are generally less common but can be used to improve selectivity or metabolic stability.

The following interactive table summarizes representative SAR data from analogous pyridinyl-piperidine and pyridinyl-pyridazine series, illustrating the effects of substituent changes on inhibitory activity (IC₅₀).

| Compound Series | Base Structure | Modification | Resulting IC₅₀ (nM) | Selectivity (BuChE/AChE) | Reference |

|---|---|---|---|---|---|

| A | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | - | 120 | - | nih.gov |

| A | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Add 5-Methyl | 21 | 24 | nih.gov |

| A | 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine | Replace 6-Phenyl with 6-(4-Chlorophenyl) | 120 | - | nih.gov |

| B | 1-(6-phenylpyridin-2-yl)guanidine | - | ~18000 | N/A | mdpi.com |

| B | 1-(6-phenylpyridin-2-yl)guanidine | Replace 6-Phenyl with 6-(3-pyridyl) | 5800 | N/A | mdpi.com |

| B | 1-(6-phenylpyridin-2-yl)guanidine | Replace 6-Phenyl with 6-(4-pyridyl) | >10000 | N/A | mdpi.com |

Conformational Requirements for Molecular Recognition and Ligand Binding

The three-dimensional shape, or conformation, of a ligand is paramount for its recognition and binding by a receptor. For this compound, the key conformational features involve the stereochemistry at the chiral center (C2 of the piperidine ring) and the relative orientation of the piperidine and pyridine rings.

Furthermore, the rotational freedom around the single bond connecting the pyridine and piperidine rings allows the molecule to adopt various torsional angles. Molecular modeling and structural biology studies often reveal a preferred range of angles for the active conformation, where the pharmacophoric elements are optimally positioned for interaction with the receptor. Rigidifying the structure, for instance by introducing additional rings, can lock the molecule in a bioactive conformation, which often leads to a significant increase in potency. mdpi.com

Metabolic Transformation Pathways in Experimental Systems

Identification of Primary Metabolic Transformations (e.g., N-oxidation, ring hydroxylation, oxidative cleavage)

The primary metabolic transformations anticipated for 3-(1-Ethylpiperidin-2-yl)pyridine involve oxidation at several sites on the molecule. These reactions are catalyzed predominantly by Phase I enzymes.

N-Oxidation: Both nitrogen atoms in the molecule are susceptible to N-oxidation. The pyridine (B92270) nitrogen can be oxidized to form this compound-N-oxide. ontosight.ai This reaction is common for pyridine-containing compounds and is catalyzed by Cytochrome P450 (CYP) enzymes and Flavin-containing Monooxygenases (FMOs). ontosight.aimdpi.com Similarly, the tertiary amine of the piperidine (B6355638) ring can be oxidized to its corresponding N-oxide, an alicyclic amine oxide. nih.gov

Ring Hydroxylation: Aromatic hydroxylation can occur on the pyridine ring, introducing a hydroxyl group. The positions of hydroxylation are influenced by the electronic properties of the ring and the orientation of the substrate within the enzyme's active site. nih.govnih.gov Additionally, aliphatic hydroxylation is expected on the piperidine ring, typically at the C-3 or C-4 positions, leading to the formation of more polar alcohol metabolites. nih.gov The generation of such hydroxylated metabolites often precedes further conjugation reactions.

Oxidative Cleavage (N-Dealkylation): The N-ethyl group attached to the piperidine nitrogen is a prime target for oxidative N-dealkylation. nih.govacs.org This reaction involves the oxidation of the carbon alpha to the nitrogen, forming an unstable carbinolamine intermediate which then spontaneously cleaves. nih.gov This cleavage results in the formation of 3-(piperidin-2-yl)pyridine and acetaldehyde. Furthermore, oxidative cleavage of the piperidine ring itself, leading to ring-opened metabolites, is a known, though often less common, metabolic pathway for piperidine-containing drugs. nih.govrsc.org

Table 1: Predicted Primary Metabolic Transformations of this compound

| Transformation Type | Target Site | Predicted Metabolite(s) | General Enzymatic System |

| N-Oxidation | Pyridine Nitrogen | This compound-N-oxide | CYP, FMO |

| Piperidine Nitrogen | 3-(1-Ethylpiperidin-2-yl-1-oxide)pyridine | CYP, FMO | |

| Ring Hydroxylation | Pyridine Ring | Hydroxy-3-(1-ethylpiperidin-2-yl)pyridine isomers | CYP |

| Piperidine Ring | 3-(1-Ethyl-hydroxy-piperidin-2-yl)pyridine isomers | CYP | |

| Oxidative Cleavage | N-Ethyl Group (N-Dealkylation) | 3-(Piperidin-2-yl)pyridine + Acetaldehyde | CYP |

Role of Specific Enzyme Systems in Biotransformation (e.g., Cytochrome P450 isoforms)

The biotransformation of this compound is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. doi.org

CYP Isoforms in N-Dealkylation: Studies on numerous drugs containing N-alkylated piperidine moieties have shown that CYP3A4 is a major enzyme responsible for catalyzing N-dealkylation. nih.govacs.org The large and flexible active site of CYP3A4 can accommodate a wide variety of substrates. Other isoforms, such as CYP2D6, can also contribute to this pathway, although its involvement is often substrate-dependent and may be less prominent than CYP3A4 unless other metabolic routes are sterically hindered. doi.orgnih.gov

CYP Isoforms in Hydroxylation: Ring hydroxylation, both on the pyridine and piperidine structures, is also a hallmark of CYP-mediated metabolism. The specific isoform involved (e.g., CYP2D6, CYP2C family) would depend on the precise binding orientation of the substrate. nih.gov For instance, in some piperidine-containing drugs, CYP2D6 is a key player in aromatic or aliphatic hydroxylation. nih.gov

Flavin-containing Monooxygenases (FMOs): FMOs, particularly FMO3 found in the human liver, are known to catalyze the N-oxidation of various nucleophilic nitrogen-containing xenobiotics. mdpi.com Therefore, FMOs are likely to contribute to the formation of the pyridine-N-oxide and piperidine-N-oxide metabolites of the parent compound. ontosight.aimdpi.com

Species-Specific Metabolic Profiles in Preclinical Models

Significant qualitative and quantitative differences in drug metabolism exist between common preclinical animal models (e.g., mouse, rat, rabbit, dog, monkey) and humans. These variations are largely due to interspecies differences in the expression levels and catalytic activities of CYP isoforms. rug.nllongdom.org

For example, studies on phencyclidine, a compound also featuring a piperidine ring, revealed that liver preparations from rats and rabbits were substantially more active in its metabolism compared to those from cats or monkeys. nih.gov The specific isoforms responsible for metabolism can also differ; for instance, the human CYP2C9 and its rat ortholog show different active site characteristics, leading to different inhibition profiles. rug.nl The CYP2D subfamily, crucial for the metabolism of many amine-containing drugs, exhibits marked differences in substrate specificity across species. rug.nl In contrast, CYP2E1 appears to be more conserved among species. rug.nl

Therefore, the metabolic profile of this compound, including the ratios of N-dealkylated, hydroxylated, and N-oxidized metabolites, is expected to vary depending on the preclinical species used for the study. Extrapolating metabolic data from animal models to predict human pharmacokinetics requires careful consideration of these species-specific differences in enzyme function. longdom.org

In Vitro Metabolic Stability Studies in Biological Matrices (e.g., liver microsomes, S9 fractions)

In vitro metabolic stability assays are a cornerstone of preclinical drug development, used to estimate the intrinsic clearance of a compound. These assays typically utilize subcellular fractions of liver tissue, such as liver microsomes or S9 fractions, from various species, including humans.

Liver Microsomes: This fraction contains the highest concentration of Phase I enzymes, particularly CYPs and FMOs, making it the standard matrix for evaluating oxidative metabolism. In a typical microsomal stability assay, the test compound, this compound, would be incubated with liver microsomes in the presence of necessary cofactors like NADPH (for CYPs). The concentration of the parent compound is monitored over time using analytical techniques like LC-MS/MS.

S9 Fraction: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and some Phase II (conjugative) metabolic reactions.

From these experiments, key parameters are calculated:

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent metabolic capacity of the liver for the compound, calculated from the rate of disappearance.

These in vitro data are valuable for ranking compounds and for predicting in vivo hepatic clearance and first-pass metabolism, which are critical pharmacokinetic parameters.

Table 2: Typical Setup for In Vitro Metabolic Stability Assay

| Parameter | Description | Typical Conditions |

| Test System | Biological matrix containing metabolic enzymes | Pooled human or animal liver microsomes/S9 fraction |

| Test Compound Conc. | Concentration of this compound | Typically 1-10 µM |

| Cofactors | Required for enzymatic activity | NADPH-regenerating system for CYP enzymes |

| Incubation | Time and temperature for the reaction | Multiple time points (e.g., 0, 5, 15, 30, 60 min) at 37°C |

| Analysis | Method to quantify the remaining parent compound | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

Characterization of Metabolites and their Chemical Reactivity

The metabolites of this compound are expected to have different physicochemical and reactivity profiles compared to the parent compound.

Hydroxylated and N-Oxidized Metabolites: The introduction of hydroxyl (-OH) or N-oxide groups significantly increases the polarity and water solubility of the molecule. acs.orgnih.gov This enhanced hydrophilicity facilitates renal excretion. Pyridine-N-oxides are known to be chemically versatile; they are less basic than the parent pyridine but can be more reactive toward both electrophilic and nucleophilic substitution at the ring. mdpi.comwikipedia.org In some cases, hydroxylated metabolites can be further oxidized by peroxidases to form reactive free radical intermediates. researchgate.net

N-Dealkylated Metabolite: The product of N-deethylation, 3-(piperidin-2-yl)pyridine, is a secondary amine. This transformation removes the ethyl group, which can alter the compound's lipophilicity and its interaction with biological targets. The resulting secondary amine is more polar than the parent tertiary amine.

Reactive Intermediates: The metabolism of piperidine rings can sometimes proceed through the formation of a reactive iminium ion intermediate. nih.gov This occurs via oxidation at the carbon alpha to the piperidine nitrogen, followed by the loss of water. nih.gov Such electrophilic intermediates are generally unstable but can be trapped experimentally with nucleophiles. Their formation in vivo can be a source of chemical reactivity, potentially leading to covalent binding with macromolecules.

Advanced Analytical Methodologies for Research Applications of 3 1 Ethylpiperidin 2 Yl Pyridine

Chromatographic Techniques for Separation and Quantification in Complex Biological Samples (e.g., HPLC-UV/MS, GC-MS)

The separation and quantification of 3-(1-Ethylpiperidin-2-yl)pyridine from complex biological samples, such as urine or plasma, rely heavily on high-resolution chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly specific and sensitive method for analyzing this compound. oup.comnih.gov This technique allows for the direct injection of samples after minimal preparation, such as centrifugal clarification, which is advantageous for high-throughput analysis. oup.com Reversed-phase columns, like a C18, are typically used for separation. nih.gov The use of deuterated internal standards is a common practice to ensure accuracy and precision in quantification. plos.org

For the analysis of the parent compound, anabasine (B190304), LC-MS/MS methods have been developed that can distinguish it from isobaric interferences, a critical consideration that would also apply to its N-ethyl derivative. oup.comnih.gov These established methods provide a robust framework for developing a specific assay for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for the analysis of pyridine (B92270) alkaloids. srce.hrresearchgate.net Due to the chemical nature of this compound, derivatization might be employed to improve its chromatographic properties, although direct analysis is also possible. For instance, a method for anabasine involves reductive alkylation to convert secondary amines to tertiary amines, enhancing chromatographic performance. nih.gov Given that this compound is already a tertiary amine, this specific derivatization step would be unnecessary, but the general GC-MS conditions are applicable. Capillary columns with phases like 5% phenylmethylsilicone are commonly used. nih.gov

The following table summarizes typical chromatographic conditions that can be adapted for the analysis of this compound based on methods developed for anabasine.

| Parameter | HPLC-MS/MS Example | GC-MS Example |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) nih.gov | Capillary (e.g., 5% phenylmethylsilicone) nih.gov |

| Mobile Phase | Gradient elution with water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate. nih.gov | - |

| Carrier Gas | - | Helium |

| Injection | Direct injection after dilution/clarification oup.com | Split/Splitless injection |

| Detection | Tandem Mass Spectrometry (MS/MS) nih.govnih.gov | Mass Spectrometry (MS) srce.hrnih.gov |

| Quantification | Isotope-dilution with deuterated standards plos.orgnih.gov | Selected Ion Monitoring (SIM) nih.gov |

| LOQ (for Anabasine) | 0.15 - 0.6 ng/mL in urine nih.gov | ~1 ng/mL in urine nih.gov |

Mass Spectrometry Applications in Metabolite Identification and Structural Elucidation

Mass spectrometry is indispensable for identifying the metabolites of this compound and elucidating their structures. The metabolic pathways are expected to be similar to those of other tobacco alkaloids, involving oxidation, N-dealkylation, and conjugation.

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are the primary tools for this purpose. nih.gov By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns, potential metabolites can be identified. The fragmentation of the piperidine (B6355638) and pyridine rings provides key structural information. For anabasine, characteristic fragment ions include m/z 84 (from the piperidine ring) and m/z 133. nih.gov Similar fragmentation would be expected for this compound, with shifts in mass corresponding to the N-ethyl group and any metabolic modifications.

The general workflow for metabolite identification involves:

Incubating the compound with liver microsomes or analyzing samples from in vivo studies.

Analyzing the samples using LC-HRMS to detect potential metabolites based on predicted mass shifts (e.g., +16 Da for hydroxylation, -28 Da for N-de-ethylation).

Performing MS/MS experiments on the detected metabolite ions to obtain fragmentation spectra.

Comparing the fragmentation spectra of the metabolites with that of the parent compound to pinpoint the site of metabolic modification.

Development of Quantitative Assays for Research Studies

The development of robust quantitative assays is essential for pharmacokinetic and metabolic studies of this compound. LC-MS/MS is the gold standard for this application due to its high sensitivity, specificity, and wide linear dynamic range. plos.org

A typical quantitative assay development and validation process, based on established methods for related alkaloids, would include the following steps: nih.govplos.orgnih.gov

Method Optimization: Optimizing chromatographic conditions for adequate separation and mass spectrometric parameters (e.g., precursor and product ion selection, collision energy) for maximum sensitivity and specificity.

Internal Standard Selection: Synthesizing or procuring a stable isotope-labeled internal standard (e.g., 3-(1-Ethyl-d5-piperidin-2-yl)pyridine) is crucial for correcting for matrix effects and variations in sample processing.

Sample Preparation: Developing a simple and reproducible sample preparation method, such as protein precipitation for plasma or "dilute-and-shoot" for urine. oup.com

Assay Validation: Validating the assay for linearity, accuracy, precision, limit of quantification (LOQ), selectivity, and matrix effects according to regulatory guidelines.

The table below shows an example of mass spectrometric parameters that would be a starting point for a quantitative assay for this compound, extrapolated from data for anabasine.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| This compound | 191.16 | Predicted: ~162, ~133, ~84 | Quantifier/Qualifier |

| Anabasine (for comparison) oup.com | 163.1 | 134.1 | Qualifier |

| Anabasine (for comparison) oup.com | 163.1 | 84.1 | Quantifier |

| Anabasine-d4 (Internal Standard) nih.gov | 167.2 | 88.1 | Quantifier |

Spectroscopic Techniques for In-Depth Characterization of Novel Analogs and Reaction Intermediates

The synthesis of novel analogs of this compound or the study of its reaction pathways requires detailed structural characterization, for which spectroscopic techniques are fundamental. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the unambiguous structural elucidation of new chemical entities. nih.govnih.gov

¹H NMR: Provides information on the number of different types of protons and their connectivity. For this compound analogs, characteristic signals would include those for the pyridine ring protons, the piperidine ring protons, and the protons of the N-ethyl group and any other substituents. nih.gov

¹³C NMR: Shows the number of different types of carbon atoms in the molecule, providing complementary information to ¹H NMR.

2D NMR Techniques: Techniques like COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within a molecule. nih.gov For analogs of this compound, IR spectra would show characteristic absorption bands for C-H, C=C, and C=N vibrations of the aromatic and aliphatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-system of the pyridine ring. nih.gov

Future Directions and Emerging Research Avenues for 3 1 Ethylpiperidin 2 Yl Pyridine

Design and Synthesis of Novel Analogs with Enhanced Selectivity for Research Targets

A primary avenue for future research lies in the rational design and synthesis of novel analogs of 3-(1-Ethylpiperidin-2-yl)pyridine to achieve enhanced selectivity and potency for specific biological targets. Structure-Activity Relationship (SAR) studies are central to this effort, systematically modifying the parent scaffold to probe interactions with a target protein.

Key modification strategies include:

Substitution on the Pyridine (B92270) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the pyridine ring can modulate the electronic properties and steric profile of the molecule. This can lead to improved binding affinity and selectivity. For instance, the synthesis of various substituted pyridines often involves multi-step sequences starting from commercially available materials like 2-chloro-5-nitropyridine (B43025) or 2,6-dichloropyridine. mdpi.comnih.gov

Modification of the N-Ethyl Group: The ethyl group on the piperidine (B6355638) nitrogen is a key site for modification. Varying its length (e.g., methyl, propyl) or introducing branching or cyclic structures can alter the compound's lipophilicity and how it fits into a binding pocket.

Piperidine Ring Alterations: The conformation of the piperidine ring is crucial for biological activity. Introducing substituents on the piperidine ring or exploring alternative ring sizes (e.g., pyrrolidine) can lock the molecule into a more bioactive conformation.

Scaffold Rigidification: A common strategy to enhance potency and selectivity is to reduce the conformational flexibility of a molecule. mdpi.com For the this compound scaffold, this could be achieved by introducing additional rings to create bicyclic or tricyclic structures, a technique that has proven successful for other pyridine-based compounds. mdpi.com

Table 1: Potential Strategies for Analog Design

| Modification Site | Strategy | Desired Outcome | Example Starting Material/Reaction |

|---|---|---|---|

| Pyridine Ring | Aromatic Substitution | Modulate electronics, improve binding | Suzuki-Miyaura coupling on a brominated pyridine core. mdpi.com |

| Piperidine Nitrogen | Alter N-Alkyl Group | Optimize lipophilicity and steric fit | Reductive amination of the secondary amine precursor. |

| Piperidine Ring | Introduce Substituents | Enforce specific conformations | Asymmetric synthesis using chiral catalysts. mdpi.com |

Application in Chemical Biology as Molecular Probes

Beyond direct therapeutic applications, analogs of this compound could be developed into powerful molecular probes for chemical biology research. Such probes are instrumental in identifying and characterizing new biological targets, elucidating metabolic pathways, and visualizing biological processes.

Future research in this area would involve:

Affinity-Based Probes: Synthesizing analogs that incorporate a reactive group (e.g., a photo-activatable crosslinker) to covalently label the target protein upon binding. This allows for the isolation and identification of previously unknown binding partners.

Fluorescently Labeled Analogs: Attaching a fluorophore to a non-critical position of the this compound scaffold would enable researchers to visualize the subcellular localization of its target through fluorescence microscopy.

Biotinylated Derivatives: Incorporating a biotin (B1667282) tag would allow for the affinity purification of the target protein and its binding partners from complex biological samples, a technique known as "pull-down" assay.

The development of these tools would transform a potentially bioactive compound into a versatile instrument for fundamental biological discovery.

Integration of Computational and Experimental Approaches for Deeper Mechanistic Insights

The synergy between computational modeling and experimental validation offers a powerful paradigm for accelerating research. For the this compound scaffold, this integrated approach can provide profound insights into its mechanism of action and guide the design of superior analogs.

A typical workflow would involve:

Computational Modeling: Using techniques like molecular docking to predict the binding mode of this compound and its analogs within the active site of a target protein. vulcanchem.com

Conformational Analysis: Employing molecular dynamics simulations to understand the molecule's conformational preferences and the stability of the predicted protein-ligand complex. mdpi.com

Experimental Validation: Synthesizing the computationally designed analogs and evaluating their biological activity through in vitro assays (e.g., enzyme inhibition, receptor binding).

Iterative Refinement: Using the experimental results to refine the computational model, leading to a cycle of design, synthesis, and testing that rapidly converges on highly potent and selective compounds.

This integrated strategy minimizes the trial-and-error nature of traditional medicinal chemistry, saving time and resources while providing a deeper understanding of the molecular interactions driving biological activity.

Exploration of New Methodologies for Chemical Synthesis and Biological Evaluation

Advances in synthetic organic chemistry and biological screening technologies provide new avenues for exploring the chemical space around this compound.

Modern Synthetic Methodologies: Future work should focus on developing more efficient, stereoselective, and environmentally friendly synthetic routes. Key areas of exploration include:

Catalysis: Utilizing transition-metal catalysts (e.g., Palladium, Rhodium, Cobalt) or organocatalysts for the stereoselective synthesis of the piperidine ring. mdpi.com

Green Chemistry: Implementing greener reaction conditions, such as using non-toxic iron catalysts, water-initiated processes, or solvent-free reactions to reduce environmental impact. mdpi.com

Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of analogs.

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials combine to form the complex pyridine-piperidine scaffold in a single step, significantly improving synthetic efficiency. mdpi.com

Table 2: Comparison of Synthetic Approaches for Piperidine Scaffolds

| Method | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | Palladium, Rhodium | High yields, well-established | Can require high pressure/temperature, potential for over-reduction |

| Hydrosilylation | Borenium or Metal Catalysts | Asymmetric synthesis possible | Can be sensitive to functional groups |

| Radical Cyclization | Cobalt Catalysts | Forms C-C and C-N bonds efficiently | Potential for by-product formation |

High-Throughput Biological Evaluation: The synthesis of novel analogs must be paired with efficient biological evaluation. High-throughput screening (HTS) allows for the rapid testing of large libraries of compounds against multiple biological targets. mdpi.com Miniaturized assays and automated liquid handling can accelerate the identification of promising lead compounds from the newly synthesized analogs, providing the crucial data needed to drive the iterative design cycle.

Q & A

Q. What are the common synthetic routes for 3-(1-Ethylpiperidin-2-yl)pyridine, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves alkylation of pyridine derivatives or coupling reactions. For example, piperidine rings can be functionalized via nucleophilic substitution or transition metal-catalyzed cross-couplings. A protocol inspired by the alkylation of bicyclic lactams (e.g., using trifluoroacetic acid (TFA) treatment and column chromatography for purification) may be adapted . Palladium-catalyzed coupling with boronic acids (e.g., Suzuki-Miyaura) could introduce the ethylpiperidinyl group to pyridine, as seen in analogous pyridine derivatization studies . Optimization includes:

- Catalyst screening : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands.

- Solvent selection : DMF or THF for polar aprotic conditions.

- Temperature control : 80–100°C for efficient coupling.

Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | DMF | 80 | 65 |

| Pd(OAc)₂ | THF | 100 | 72 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments and carbon骨架. For example, the ethylpiperidinyl group’s methylene protons appear as triplets (δ 1.2–1.5 ppm), while pyridine protons resonate downfield (δ 8.0–8.5 ppm) .

- FT-IR/Raman : Identifies functional groups (e.g., C-N stretch at ~1250 cm⁻¹, aromatic C-H bends) .

- Mass Spectrometry : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₈N₂: 190.15) .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and nucleophilic/electrophilic sites. Exact exchange functionals (e.g., hybrid functionals like B3PW91) improve thermochemical accuracy for reaction energetics . Key steps:

- Geometry optimization : Minimize energy using Gaussian 08.

- Frequency analysis : Confirm stationary points as minima.

- NBO analysis : Delocalization effects between piperidine and pyridine rings.

Data Table :

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

Q. What strategies resolve contradictions in reported biological activities of piperidine-pyridine hybrids?

- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. Approaches include:

- Enantioselective synthesis : Chiral catalysts (e.g., (R)-BINAP) to isolate specific stereoisomers .

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. HeLa).

- Molecular docking : Simulate binding to targets (e.g., acetylcholine esterase) using AutoDock Vina .

Data Table :

| Stereoisomer | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| (R)-isomer | AChE | -9.2 |

| (S)-isomer | AChE | -7.8 |

Q. How do substituents on the piperidine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : Modifications alter logP, solubility, and bioavailability. For example:

- Ethyl group : Increases lipophilicity (logP +0.5).

- Hydroxyethyl substitution : Enhances water solubility (logS -2.1 → -1.5) .

Experimental Protocol : - logP Measurement : Shake-flask method (octanol/water partition).

- Permeability assay : Caco-2 cell monolayer for BBB penetration prediction.

Contradiction Analysis

- Synthetic Yield Variability : Conflicting yields (65% vs. 72%) in coupling reactions may stem from ligand purity or solvent dryness. Rigorous drying of THF over molecular sieves improves reproducibility .

- Biological Activity Discrepancies : Differences in enantiomer activity highlight the need for chiral resolution during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.